N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide
Description
This compound features a six-membered oxane ring core with multiple hydroxyl groups, a hydroxymethyl moiety, and an acetamide substitution at position 3. The defining structural element is the 2-(3-methyldiazirin-3-yl)ethylsulfanyl group at position 2 of the oxane ring. The diazirine moiety (a three-membered ring containing two nitrogen atoms) confers photoaffinity labeling capabilities, enabling covalent crosslinking with biomolecules upon UV irradiation. This property is critical for studying transient molecular interactions in proteomics and drug discovery . The compound’s molecular formula is inferred as C₁₄H₂₂N₃O₅S, with a molecular weight of approximately 344.4 g/mol, though exact values may vary based on stereochemistry and hydration states.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S/c1-6(17)13-8-10(19)9(18)7(5-16)20-11(8)21-4-3-12(2)14-15-12/h7-11,16,18-19H,3-5H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRYUKXHWVTPHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SCCC2(N=N2)C)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide typically involves multiple steps:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Introduction of the diazirine group: The diazirine group is introduced through a reaction with a suitable diazirine precursor.
Attachment of the acetamide group: The final step involves the attachment of the acetamide group to the oxane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The diazirine group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide has several scientific research applications:
Chemistry: Used in photoaffinity labeling to study molecular interactions.
Biology: Employed in the study of protein-ligand interactions.
Medicine: Potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide involves the formation of a covalent bond with its target molecule upon exposure to UV light. The diazirine group is activated by UV light, leading to the formation of a highly reactive carbene intermediate that can form a covalent bond with nearby molecules. This allows for the identification and study of molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:
Key Findings :
Photoaffinity Labeling: The target compound’s diazirine group distinguishes it from non-photoactive analogs (e.g., ethylsulfanyl derivative ). Diazirines form carbene intermediates under UV light (~350 nm), enabling covalent bond formation with proximal biomolecules, a feature critical for mapping protein-ligand interactions .
Lipophilicity and Solubility: The 4-chlorophenoxy analog exhibits higher lipophilicity (logP ~1.5–2.0) due to its aromatic group, favoring membrane permeability but limiting aqueous solubility. The dodecyloxy derivative has extreme hydrophobicity (logP >4), making it suitable for lipid bilayer studies but challenging for in vivo applications. The target compound balances moderate lipophilicity (predicted logP ~0.5–1.0) with water solubility, ideal for cellular assays.
Toxicity and Reactivity: The dimethylarsanylsulfanyl analog is toxic due to arsenic, restricting its use in biological systems.
Synthetic Complexity :
Biological Activity
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide is a complex organic compound with significant potential in various scientific fields, particularly in biological research. Its unique structural features, including a diazirine group, enable its application in photoaffinity labeling, which is crucial for studying molecular interactions.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 303.37 g/mol. The presence of hydroxyl groups and a diazirine moiety enhances its reactivity and utility in biochemical applications.
The mechanism of action involves the formation of a covalent bond with target molecules upon exposure to UV light. The diazirine group, when activated by UV light, generates a highly reactive carbene intermediate capable of forming covalent bonds with nearby biomolecules. This property is leveraged in photoaffinity labeling to identify and study protein-ligand interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cell lines. For instance, compounds derived from benzofuran structures have shown pro-apoptotic effects by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and activation of caspases involved in apoptosis .
- Specific assays such as the Annexin V-FITC test have confirmed the induction of apoptosis in K562 leukemia cells, suggesting potential applications in cancer therapy.
- Reactive Oxygen Species Generation :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that similar compounds induce apoptosis in K562 cells through ROS generation. |
| Study 2 | Showed inhibition of IL-6 release by compounds with similar functionalities, indicating anti-inflammatory potential. |
| Study 3 | Evaluated cytotoxic effects on various cancer cell lines, confirming selective toxicity towards malignant cells while sparing normal cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
